ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring:
- Ethyl ester at position 4, improving lipophilicity and membrane permeability.
- Pyridin-2-yl linkage substituted with a carbamoyl group connected to a 3,4,5-trimethoxyphenyl moiety, which contributes steric bulk and electron-rich aromaticity.
Properties
Molecular Formula |
C21H23N5O6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H23N5O6/c1-5-32-21(28)14-11-24-26(19(14)22)17-7-6-12(10-23-17)20(27)25-13-8-15(29-2)18(31-4)16(9-13)30-3/h6-11H,5,22H2,1-4H3,(H,25,27) |
InChI Key |
SGJXZWOKSWPOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with the construction of the 5-amino-pyrazole-4-carboxylate core. A widely adopted method involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux in ethanol. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate is synthesized via:
Yields typically range from 65–75% under standard conditions (reflux, 6–8 hours).
Pyridine Substitution and Carbamoylation
The pyridine-2-yl group is introduced via nucleophilic aromatic substitution (SNAr) at the pyrazole N1 position. A 5-nitro-pyridin-2-yl intermediate is often employed, followed by reduction to the amine. Subsequent carbamoylation with 3,4,5-trimethoxyphenyl isocyanate proceeds in anhydrous DMF using 1,8-diazabicycloundec-7-ene (DBU) as a base, achieving 80–85% yield.
Table 1: Key Reaction Parameters for Carbamoylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (slow addition), then 25°C | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances solubility |
| Base | DBU (1.2 equiv) | Accelerates coupling |
| Reaction Time | 12–16 hours | Ensures completion |
Advanced Methodologies
Sonication-Assisted Cyclization
Ultrasound irradiation significantly reduces reaction times. A protocol adapted from Kumdale et al. (2022) uses sonication (40 kHz, 300 W) to facilitate the cyclocondensation step, cutting synthesis time from 8 hours to 45 minutes while maintaining 70% yield. This method is particularly effective for large-scale batches due to improved heat dissipation.
Microwave-Enhanced One-Pot Synthesis
Microwave irradiation enables a streamlined one-pot approach. Combining ethyl acetoacetate, 2-cyanopyridine, and 3,4,5-trimethoxyphenyl isocyanate in DMSO at 120°C for 20 minutes under microwave (300 W) yields the target compound in 68% yield. This method avoids intermediate isolation, reducing purification steps.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability. A continuous flow system (patent WO2002066443A2) couples microreactors for pyrazole formation and carbamoylation, achieving 90% conversion with a throughput of 5 kg/hour. Key advantages include:
Solvent and Catalyst Recovery
Green chemistry principles are integrated via solvent recycling. For example, DMF is recovered via vacuum distillation (85% recovery rate), and DBU is extracted using ion-exchange resins for reuse.
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Time (Hours) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 75 | 24 | 95 | Moderate |
| Sonication-Assisted | 70 | 1.5 | 97 | High |
| Microwave One-Pot | 68 | 0.3 | 93 | Limited |
| Continuous Flow | 90 | 0.5 (per kg) | 99 | Industrial |
Critical Challenges and Solutions
Byproduct Formation
The primary byproduct, 3,4,5-trimethoxyphenyl urea, arises from excess isocyanate hydrolysis. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has been investigated for its potential as an anticancer agent . It is believed to inhibit specific molecular pathways involved in cancer cell proliferation by targeting certain kinases crucial for cell signaling.
Case Studies :
- In Vitro Studies : Research has shown that the compound effectively inhibits the growth of various cancer cell lines by disrupting kinase activity.
- Molecular Docking Studies : These studies indicate strong binding affinity to target proteins involved in cancer progression.
Biochemical Research
The compound is also studied for its interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes that are critical in metabolic pathways.
- Receptor Interactions : Investigations into how it interacts with specific receptors have provided insights into its mechanism of action.
Agricultural Chemistry
In agricultural research, this compound is explored for its potential use in developing agrochemicals. Its properties may enhance crop protection products by providing effective pest control solutions.
Material Science
Research into new materials has also considered this compound due to its unique chemical structure. Its potential applications include:
- Development of materials with improved thermal stability.
- Creation of conductive polymers that could be used in electronic devices.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as an anticancer agent targeting specific kinases |
| Biochemical Research | Studied for enzyme inhibition and receptor interactions |
| Agricultural Chemistry | Explored for use in agrochemicals for pest control |
| Material Science | Potential applications in developing stable and conductive materials |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Structural Modifications in Pyrazole Derivatives
Substituent Effects on the Pyrazole Core
- Target Compound: The 5-amino group and ethyl ester at position 4 create a polar yet lipophilic profile.
- Analog 1 (): 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) replaces the amino group with an ethoxymethyleneamino moiety and introduces a 4-nitrophenyl group.
- Analog 2 (): Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate features methyl groups at positions 3 and 5, which may sterically hinder interactions compared to the target compound’s amino group .
Aromatic Linkages and Carbamoyl Groups
- Target Compound : The pyridin-2-yl group linked to a 3,4,5-trimethoxyphenyl carbamoyl provides electron-donating methoxy groups, enhancing π-π stacking and interactions with hydrophobic pockets.
- Analog 3 () : Compound 16a (9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo-triazolo-pyrimidine) uses a nitrophenyl group, creating an electron-deficient aromatic system, which may favor interactions with nucleophilic targets .
Biological Activity
Ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS Number: 1015868-30-0) is a complex organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 441.4 g/mol. The compound features a pyrazole ring that is known for its ability to form hydrogen bonds, contributing to its stability and reactivity in biological systems .
Biological Activities
1. Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 5-amino derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole moiety can modulate inflammatory responses. Ethyl 5-amino derivatives have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators . This property suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential
Some studies have explored the anticancer effects of pyrazole derivatives. Ethyl 5-amino compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with signaling pathways involved in cell survival and proliferation .
4. Neuroprotective Effects
Recent investigations into the neuroprotective properties of pyrazole derivatives highlight their potential in treating neurodegenerative diseases. Ethyl 5-amino derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in conditions such as Alzheimer's disease .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using an animal model of arthritis, administration of ethyl 5-amino derivatives resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-amino-1-{5-[(3,4,5-trimethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?
- Methodology : Start with cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine derivatives, followed by hydrolysis to form the carboxylic acid intermediate. Optimize yields using factorial experimental design (e.g., varying solvents, temperature, and catalysts). For example, highlights cyclocondensation and hydrolysis steps for pyrazole-4-carboxylates, achieving 75–90% purity after recrystallization . Statistical methods like Taguchi or Plackett-Burman designs can systematically identify critical parameters affecting yield .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (e.g., COSY, HMBC) to confirm substituent positions and carbamate linkages. demonstrates this for pyrazole-4-carboxylic acid derivatives .
- FTIR : Identify functional groups (e.g., C=O at ~1700 cm, NH at ~3300 cm) .
- HPLC/MS : Verify purity (>95%) and molecular weight using high-resolution mass spectrometry.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Monitor stability via periodic HPLC analysis. emphasizes avoiding moisture and thermal degradation for structurally similar esters .
Advanced Research Questions
Q. How can computational methods be integrated to design and predict the reactivity of this compound in novel reactions?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error efforts . Tools like Gaussian or ORCA can simulate intermediates, such as the carbamoylpyridine moiety’s electronic effects .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify bioavailability issues.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3,4,5-trimethoxyphenyl with halogenated aryl groups) to enhance activity. demonstrates this for pyrazole-based Lamellarin O analogs .
- Dose-response studies : Re-evaluate activity at varying concentrations to rule out false negatives due to suboptimal dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
